molecular formula C20H27I2N3O B1146665 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide CAS No. 157199-56-9

3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide

Cat. No. B1146665
M. Wt: 579.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related organic compounds often involves palladium-catalyzed oxidative aminocarbonylation reactions, which can yield a wide range of derivatives with diverse functionalities. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization reactions showcases the complexity and versatility of these synthetic routes (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide is often elucidated using X-ray diffraction, NMR, and FTIR spectroscopy. These techniques provide detailed insights into the geometry, electronic structure, and intermolecular interactions within the compound. For instance, the structure of methyl 3-(trimethylammonium)benzoate iodide was determined by X-ray diffraction, revealing its orthorhombic space group and the stabilization interactions of iodide anion with nitrogen and oxygen atoms (Szafran et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their structural features, including the presence of electron-rich and electron-deficient sites, which can undergo various chemical reactions. For example, cycloaddition reactions involving similar compounds can lead to the formation of novel heterocyclic structures, demonstrating the compound's versatility in organic synthesis (Kohra et al., 1995).

Scientific Research Applications

Chemical Modification and Applications

The modification of xylan into biopolymer ethers and esters, showcasing the versatility of chemical modification, results in compounds with specific properties tailored by functional groups and substitution patterns. Such chemical processes reveal the capacity of 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide to serve as a basis for developing novel materials with wide-ranging applications, including antimicrobial agents and drug delivery systems (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Role in Advanced Materials

The exploration of benzoxazole derivatives, including those derived from 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide, underscores their significance in material science. Such compounds exhibit exceptional properties making them suitable for use in various industries, including pharmaceuticals, polymer manufacturing, and potentially as components in electronic devices, demonstrating their broad utility beyond biological applications (Özil & Menteşe, 2020).

Pharmacological Potential

Investigations into monoterpenes like p-Cymene, which share structural similarities with 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide, highlight the antimicrobial potential of such compounds. These studies suggest avenues for developing new antimicrobial agents, leveraging the inherent properties of these chemical structures to combat communicable diseases and address antibiotic resistance (Marchese et al., 2017).

properties

IUPAC Name

trimethyl-[3-[4-[(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKMWMZYHZILHF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27I2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.